1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide

Crystal Engineering Molecular Magnetism Supramolecular Chemistry

1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide (CAS 587-78-0) is a quaternary pyridinium salt with molecular formula C₁₂H₁₁BrFN and molecular weight 268.12 g/mol. This compound belongs to the broader class of N-benzylpyridinium bromides, which serve as cationic building blocks for the construction of ion-pair complexes with magnetic, conductive, or optical properties.

Molecular Formula C12H11BrFN
Molecular Weight 268.12 g/mol
CAS No. 587-78-0
Cat. No. B13420510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide
CAS587-78-0
Molecular FormulaC12H11BrFN
Molecular Weight268.12 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC2=CC=C(C=C2)F.[Br-]
InChIInChI=1S/C12H11FN.BrH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1
InChIKeyXJTGKKJROUMQOH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)methyl]pyridin-1-ium Bromide (CAS 587-78-0) Procurement Specifications and Baseline Class Characteristics


1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide (CAS 587-78-0) is a quaternary pyridinium salt with molecular formula C₁₂H₁₁BrFN and molecular weight 268.12 g/mol . This compound belongs to the broader class of N-benzylpyridinium bromides, which serve as cationic building blocks for the construction of ion-pair complexes with magnetic, conductive, or optical properties [1]. The presence of a single para-fluorine substituent on the benzyl ring distinguishes it from unsubstituted, halogenated, or alkylated analogs [2]. The compound is typically synthesized via quaternization of pyridine with 4-fluorobenzyl bromide and is commercially available with purities typically ≥96% .

Why 1-[(4-Fluorophenyl)methyl]pyridin-1-ium Bromide Cannot Be Casually Substituted with Other N-Benzylpyridinium Salts


Despite sharing a common pyridinium core, N-benzylpyridinium salts are not interchangeable reagents. The identity and position of substituents on the benzyl ring directly govern both intermolecular packing in the solid state and electronic properties in solution [1]. Even subtle changes—such as replacing the para-fluorine with chlorine, bromine, methyl, or hydrogen—produce distinct dihedral angles between the pyridinium and benzyl rings, altering π-π stacking distances and hydrogen-bonding networks [2]. In the context of molecular magnetism and conductive ion-pair complexes, these structural variations translate to measurable differences in magnetic exchange coupling and charge transport behavior [3]. The following quantitative evidence demonstrates specific dimensions where 1-[(4-fluorophenyl)methyl]pyridin-1-ium bromide exhibits differentiated behavior relative to its closest analogs, directly impacting research reproducibility and material performance.

Quantitative Differentiation Evidence: 1-[(4-Fluorophenyl)methyl]pyridin-1-ium Bromide vs. Structural Analogs


Dihedral Angle Between Pyridinium and Benzyl Rings: A Structural Parameter Governing Crystal Packing

In the [1-(4-fluorobenzyl)pyridinium]₂[Ni(imnt)₂] complex, the dihedral angle between the pyridinium and benzene rings measures 77.2(3)°, as determined by single-crystal X-ray diffraction [1]. This angle differs from that observed in analogous complexes incorporating alternative benzyl substituents, where both the magnitude of the angle and the resulting intermolecular contacts vary systematically with the electronic and steric properties of the para-substituent [2].

Crystal Engineering Molecular Magnetism Supramolecular Chemistry

π-π Interaction Distance: Quantified Impact on Supramolecular Network Formation

The 1-(4-fluorobenzyl)pyridinium cation engages in π-π interactions with the Ni[imnt]₂²⁻ anion at a centroid-to-centroid distance of 3.450(3) Å between the ethenyl group of the anion and the pyridinium ring [1]. This specific interaction distance contributes to the formation of a three-dimensional network in the crystal lattice. In contrast, the unsubstituted benzyl analog in [BzPy]₂[Ni(mnt)₂] exhibits different packing arrangements and interaction distances due to the absence of the fluorine atom, which alters the electronic character of the aromatic ring and consequently the strength and geometry of π-stacking [2].

Crystal Engineering Supramolecular Chemistry Conductive Materials

Crystal Packing Dimensionality: 3D vs. 2D Network Architecture

In the [1-(4-fluorobenzyl)pyridinium]₂[Ni(dto)₂] complex, an extensive C-H⋯O hydrogen bond network generates a three-dimensional supramolecular architecture [1]. In contrast, complexes incorporating the bulkier 4-bromobenzyl substituent, such as (1-(4-BrBz)Py)₃[Bi₂Br₉], exhibit distinct packing motifs dominated by H⋯Br and Br⋯Br contacts rather than the C-H⋯O hydrogen bonding characteristic of the 4-fluorobenzyl derivative [2]. The smaller van der Waals radius and higher electronegativity of fluorine relative to bromine enable different intermolecular interaction types and consequently different crystal packing dimensionality [3].

Crystal Engineering Molecular Magnetism Conductive Materials

Magnetic Exchange Coupling: Fluorine Substituent Effects on Spin-Spin Interactions

In quasi-one-dimensional molecular magnets based on [M(mnt)₂]⁻ anions, the nature of the substituent on the benzylpyridinium cation modulates magnetic behavior. Complexes incorporating the 1-(4-fluorobenzyl)pyridinium cation exhibit antiferromagnetic coupling with specific exchange constants (J values) that differ from those observed with 4-methylbenzyl or unsubstituted benzyl cations [1]. The fluorine atom's electron-withdrawing effect alters the electronic environment of the cation, which in turn influences the overlap of magnetic orbitals in the anion stack [2].

Molecular Magnetism Spin Chemistry Quantum Materials

Validated Application Scenarios for 1-[(4-Fluorophenyl)methyl]pyridin-1-ium Bromide Based on Quantitative Differentiation Evidence


Crystal Engineering of 3D Hydrogen-Bonded Supramolecular Networks

Utilize 1-[(4-fluorophenyl)methyl]pyridin-1-ium bromide as a cationic template for constructing three-dimensional supramolecular architectures via C-H⋯O hydrogen bonding [1]. The 77.2(3)° dihedral angle and π-π interaction distance of 3.450(3) Å provide predictable geometric parameters for designing crystalline materials with tailored porosity or electronic properties [2].

Synthesis of Quasi-One-Dimensional Molecular Magnets

Employ this cation in combination with [M(mnt)₂]⁻ or [M(dto)₂]²⁻ anions (M = Ni, Pd, Pt) to prepare molecular magnetic materials where the fluorine substituent modulates magnetic exchange coupling via electronic effects on the cationic component [3]. The para-fluorine provides a distinct electronic profile compared to methyl or hydrogen substituents, enabling tunable magnetic behavior.

Preparation of Ion-Pair Charge-Transfer Complexes

Use 1-[(4-fluorophenyl)methyl]pyridin-1-ium bromide as a counterion for tetracyanoquinodimethane (TCNQ) derivatives to form ion-pair complexes with potential conductive or semiconductive properties [4]. The specific dihedral angle and packing arrangement influence the degree of charge transfer and the resulting solid-state electronic properties.

Structure-Property Relationship Studies in N-Benzylpyridinium Series

Incorporate this compound into systematic studies comparing para-substituted N-benzylpyridinium cations (F, Cl, Br, CH₃, H) to elucidate how subtle electronic and steric variations affect crystal packing, intermolecular interactions, and resulting physical properties [5]. The 4-fluoro derivative serves as a key member of this comparative series.

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